N-(2,3-dichlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
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Overview
Description
N-(2,3-dichlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the reaction of 2,3-dichlorophenylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the cyclopropane ring under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,3-dichlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)-1-(4-chlorophenyl)cyclopropanecarboxamide
- N-(2,3-dichlorophenyl)-1-(4-bromophenyl)cyclopropanecarboxamide
- N-(2,3-dichlorophenyl)-1-(4-methylphenyl)cyclopropanecarboxamide
Uniqueness
N-(2,3-dichlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. The fluorine atom, in particular, can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNO/c17-12-2-1-3-13(14(12)18)20-15(21)16(8-9-16)10-4-6-11(19)7-5-10/h1-7H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETJZWCWVBPBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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